![molecular formula C9H7BrN2O B7864390 3-Amino-6-bromoquinolin-4-ol](/img/structure/B7864390.png)
3-Amino-6-bromoquinolin-4-ol
Overview
Description
3-Amino-6-bromoquinolin-4-ol is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate in PI3K/mTOR Inhibitors Synthesis : Lei et al. (2015) discussed the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, an important intermediate in many PI3K/mTOR inhibitors, derived from 6-bromoquinolin-4-ol through multiple steps including nitration, chlorination, alkylation, reduction, and substitution (Lei et al., 2015).
Antibacterial Activity : Arshad et al. (2022) synthesized new 6-Bromoquinolin-4-ol derivatives with potent antibacterial activities against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These derivatives were obtained through Chan–Lam coupling and showed promising results in vitro (Arshad et al., 2022).
Synthesis of 3-Bromoquinolin-6-ols : Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal for the synthesis of 3-Bromoquinolin-6-ols, which are intermediates for further chemical modifications and can carry additional substituents at various positions (Lamberth et al., 2014).
Synthesis of Novel Chelating Ligands : Hu et al. (2003) explored the Friedländer approach for incorporating 6-bromoquinoline into novel chelating ligands. These derivatives have potential applications in various fields including material science and medicinal chemistry (Hu et al., 2003).
Antimicrobial Evaluation : Krishna (2018) synthesized 5-amino-7-bromoquinolin-8-ol sulfonate derivatives and evaluated their antimicrobial activities. Some of these compounds showed potent antibacterial and antifungal activities (Krishna, 2018).
Synthesis of Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) reported the synthesis of 2-Aryl-6-substituted quinolines, which were explored as potential fluorescent brightening agents (Rangnekar & Shenoy, 1987).
properties
IUPAC Name |
3-amino-6-bromo-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAPXLRCEKYPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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